molecular formula C12H9BrClNO2 B12074906 Ethyl 4-bromo-3-chloroquinoline-2-carboxylate

Ethyl 4-bromo-3-chloroquinoline-2-carboxylate

Cat. No.: B12074906
M. Wt: 314.56 g/mol
InChI Key: CNIQOYMXJGTPDV-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-chloroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-3-chloroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination steps. The reaction conditions often require the use of solvents like dimethylformamide and catalysts such as phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with organometallic reagents to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 4-bromo-3-chloroquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-4-chloroquinoline-3-carboxylate
  • Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
  • Ethyl 4-chloroquinoline-2-carboxylate

Uniqueness

Ethyl 4-bromo-3-chloroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for further functionalization compared to similar compounds .

Properties

Molecular Formula

C12H9BrClNO2

Molecular Weight

314.56 g/mol

IUPAC Name

ethyl 4-bromo-3-chloroquinoline-2-carboxylate

InChI

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)11-10(14)9(13)7-5-3-4-6-8(7)15-11/h3-6H,2H2,1H3

InChI Key

CNIQOYMXJGTPDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=C1Cl)Br

Origin of Product

United States

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